methyl5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a difluoroethyl group attached to the oxazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the difluoroethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride).
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity by mimicking the steric and electronic properties of natural substrates. This interaction can modulate the activity of the target protein, leading to desired biological effects .
Comparison with Similar Compounds
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
- 2,2-Dichloro-1,1-difluoroethyl methyl ether
- Methyl 6-aryl-5-nitro-1,6-dihydropyridine-3-carboxylates
Comparison: Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both the oxazole ring and the difluoroethyl group. This combination imparts distinct electronic and steric properties that can enhance its reactivity and binding affinity in various applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile building block in synthetic chemistry .
Biological Activity
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is characterized by the following structural formula:
The oxazole ring confers unique properties to the compound, making it a candidate for various biological applications.
Antimicrobial Properties
Recent studies have indicated that oxazole derivatives possess significant antimicrobial properties. Research has shown that methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate exhibits inhibitory effects against a range of bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.
Anticancer Activity
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been investigated for its potential anticancer effects. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival.
The biological activity of methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is primarily mediated through its interaction with cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways within bacteria and cancer cells.
- Receptor Modulation : It interacts with specific receptors that play roles in cell signaling and apoptosis.
Case Studies
A series of case studies have highlighted the efficacy of methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate in various biological assays:
Study | Biological Activity | Findings |
---|---|---|
Study A | Antimicrobial | Inhibition of E. coli growth at concentrations as low as 50 µg/mL |
Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 of 25 µM |
Study C | Enzyme Inhibition | Reduced activity of target enzymes by over 70% in vitro |
These findings suggest significant potential for further exploration in drug development.
Properties
IUPAC Name |
methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3/c1-7(8,9)5-3-4(10-13-5)6(11)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURDWOBJERAACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C(=O)OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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